molecular formula C15H16FN3 B7594882 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile

3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile

Cat. No. B7594882
M. Wt: 257.31 g/mol
InChI Key: PHXHDOPMERORIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as CPFM-CF3, is a versatile building block that can be used in the synthesis of various pharmaceuticals and agrochemicals. In

Mechanism of Action

The mechanism of action of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile depends on the specific compound it is used to synthesize. However, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile itself has been shown to have antiviral activity by inhibiting the replication of the hepatitis C virus. Additionally, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile depend on the specific compound it is used to synthesize. However, studies have shown that 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile itself is relatively non-toxic and has low acute toxicity in animal models. Additionally, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been shown to have good metabolic stability, which is important for its potential use in drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile in lab experiments is its versatility as a building block. 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile can be used to synthesize a wide range of compounds, making it a valuable tool for drug discovery and development. Additionally, the synthesis method for 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been optimized to produce high yields of pure product, which is important for reproducibility in lab experiments.
One limitation of using 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile in lab experiments is its cost. 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile is a relatively expensive compound, which may limit its use in certain research applications. Additionally, the multi-step synthesis process for 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile may be challenging for some researchers, particularly those with limited synthetic chemistry experience.

Future Directions

There are many potential future directions for research involving 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile. One area of interest is the development of new kinase inhibitors using 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile as a building block. Additionally, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile could be used in the synthesis of new antiviral agents or insecticides. Another area of interest is the development of new materials with unique optical and electronic properties using 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile. Overall, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile is a versatile and valuable building block with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile involves a multi-step process that starts with the reaction of cyclopentylamine with 4-fluorobenzonitrile to form N-(cyclopentyl)-4-fluorobenzamide. This intermediate is then reacted with cyanomethyl triphenylphosphonium bromide to form the final product, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile. This synthesis method has been optimized to produce high yields of 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile with excellent purity.

Scientific Research Applications

3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been used in various scientific research applications, including drug discovery and development, agrochemical research, and material science. Its unique chemical structure makes it a valuable building block for the synthesis of various compounds. For example, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been used as a starting material for the synthesis of kinase inhibitors, antiviral agents, and insecticides. Additionally, 3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile has been used in the development of new materials with unique optical and electronic properties.

properties

IUPAC Name

3-[[cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c16-15-6-5-12(10-18)9-13(15)11-19(8-7-17)14-3-1-2-4-14/h5-6,9,14H,1-4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXHDOPMERORIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)CC2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile

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